molecular formula C14H11BrO3 B13923362 4-(Benzyloxy)-2-bromobenzoic acid

4-(Benzyloxy)-2-bromobenzoic acid

Cat. No.: B13923362
M. Wt: 307.14 g/mol
InChI Key: BZZVTQSECWMIGG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-2-bromobenzoic acid can be synthesized through the benzylation of 4-hydroxybenzoic acid followed by bromination. The general synthetic route involves:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-bromobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

    Substitution: Formation of substituted benzoic acids or benzyl derivatives.

    Oxidation: Formation of benzoate esters.

    Reduction: Formation of benzyl alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-2-bromobenzoic acid is unique due to the presence of both a benzyloxy group and a bromine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

2-bromo-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C14H11BrO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)

InChI Key

BZZVTQSECWMIGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)Br

Origin of Product

United States

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